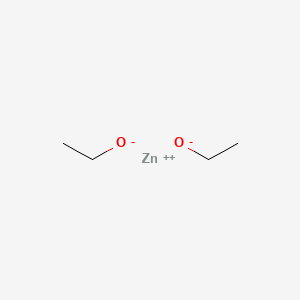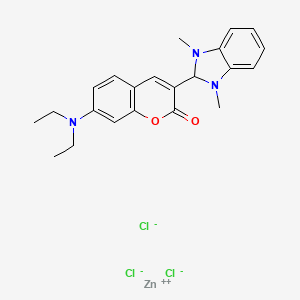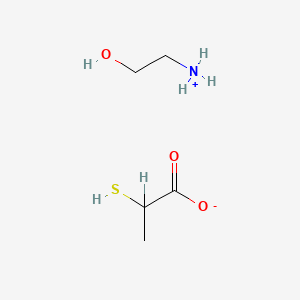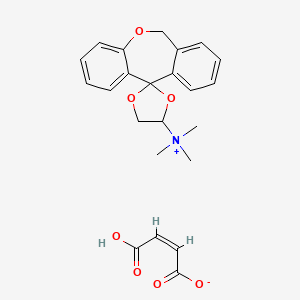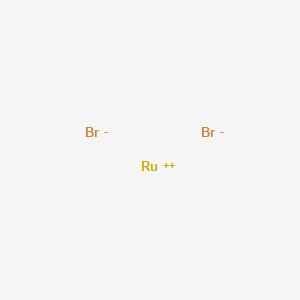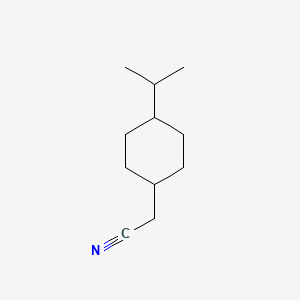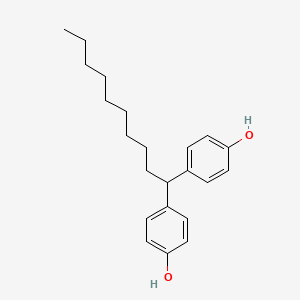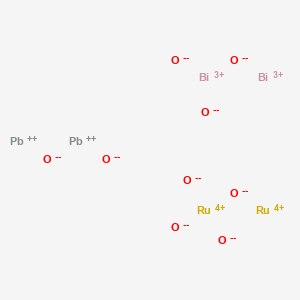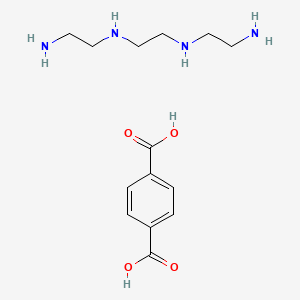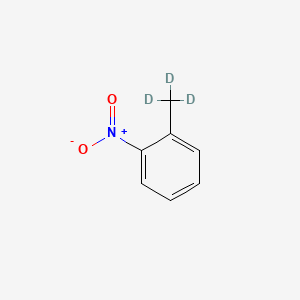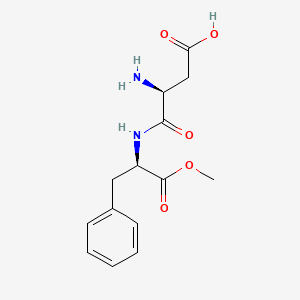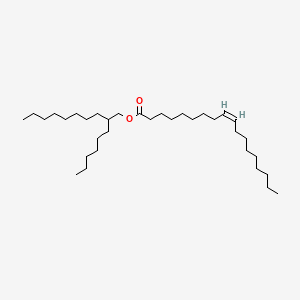
2-Hexyldecyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyldecyl oleate is an ester formed from the reaction between 2-hexyldecanol and oleic acid (cis-9-octadecenoic acid). It is widely used in the cosmetic industry due to its emollient, emulsifying, and skin-conditioning properties . This compound is known for its ability to soften and smoothen the skin, making it a popular ingredient in various skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyldecyl oleate can be synthesized through a multi-step reaction process. One common method involves the reaction of heptanal with potassium hydroxide at high temperatures (195-245°C) and atmospheric pressure (760 Torr) using a Dean-Stark apparatus . This is followed by a reaction with toluene-4-sulfonic acid in toluene at 120°C, again using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of hexyldecyl oleate often involves the esterification of oleic acid with 2-hexyldecanol. This process typically uses acid catalysts to speed up the reaction and achieve higher yields. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexyldecyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Oleic acid and 2-hexyldecanol in the presence of an acid catalyst.
Hydrolysis: Water and a base (e.g., sodium hydroxide) to break down the ester into its constituent alcohol and acid.
Oxidation: Oxygen or other oxidizing agents can oxidize the oleic acid component.
Reduction: Reducing agents can reduce the oleic acid component to form different products.
Major Products Formed:
Hydrolysis: Oleic acid and 2-hexyldecanol.
Oxidation: Various oxidized derivatives of oleic acid.
Reduction: Reduced forms of oleic acid derivatives.
Scientific Research Applications
Hexyldecyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on skin cells and its potential as a skin-conditioning agent.
Medicine: Explored for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the cosmetic industry as an emollient, emulsifier, and skin-conditioning agent
Mechanism of Action
Hexyldecyl oleate exerts its effects primarily through its emollient and emulsifying properties. As an emollient, it helps to soften and smoothen the skin by forming a protective barrier that prevents moisture loss . As an emulsifier, it allows the formation of stable mixtures of oil and water, which is essential for the formulation of creams and lotions . The molecular targets and pathways involved include the interaction with the skin’s lipid barrier and the reduction of surface tension in emulsions .
Comparison with Similar Compounds
- Cetyl oleate: Known for its emollient properties but with a different alcohol component.
- Isopropyl myristate: Commonly used as a skin-conditioning agent but with a shorter fatty acid chain.
- Octyl palmitate: Another emollient with a different fatty acid and alcohol combination.
Properties
CAS No. |
94278-07-6 |
|---|---|
Molecular Formula |
C34H66O2 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
2-hexyldecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H66O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h18-19,33H,4-17,20-32H2,1-3H3/b19-18- |
InChI Key |
CKGLIVPMTMQFHL-HNENSFHCSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Key on ui other cas no. |
94278-07-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


